molecular formula C6H7NO2 B2524285 4-Azaspiro[2.4]heptane-5,7-dione CAS No. 2016226-73-4

4-Azaspiro[2.4]heptane-5,7-dione

Cat. No. B2524285
CAS RN: 2016226-73-4
M. Wt: 125.127
InChI Key: KTNPJWLDVNQCHD-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptane-5,7-dione is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structure of this compound features a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom. The presence of the azaspiro moiety is a common feature in molecules that exhibit a range of biological activities, including antibacterial and anticonvulsant properties .

Synthesis Analysis

The synthesis of derivatives of 4-Azaspiro[2.4]heptane-5,7-dione has been reported through various methods. One approach involves the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a ruthenium catalyst, which provides a key intermediate for the synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in quinolone antibacterial agents . Another method includes the synthesis of 6-methyl-1-substituted derivatives, which have shown significant anticonvulsant activity . Additionally, the rearrangement of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones has been utilized to create highly functionalized pyrazolone systems .

Molecular Structure Analysis

The molecular structure of 4-Azaspiro[2.4]heptane-5,7-dione derivatives has been explored through X-ray crystallographic analysis, particularly in the context of chiral quinolone antibacterial agents. The absolute configurations of the substituents on the azaspiro moiety have been determined, which is crucial for understanding the stereochemical structure-activity relationships of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 4-Azaspiro[2.4]heptane-5,7-dione derivatives has been investigated in various studies. For instance, the epoxidation of certain derivatives and their subsequent reaction with nucleophilic reagents have been examined, with the resulting products depending on the type of diazaspiro compound and the nucleophile used . This highlights the versatility of the azaspiro moiety in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Azaspiro[2.4]heptane-5,7-dione derivatives are critical for their pharmacological profiles. For example, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes exhibited high affinity and selectivity at the dopamine D3 receptor, with favorable pharmacokinetic properties and selectivity over the hERG channel . In another study, novel quinoline derivatives containing the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety demonstrated potent antibacterial activity against respiratory pathogens, with excellent in vivo activity and favorable toxicological profiles . These properties are essential for the development of new therapeutic agents.

Scientific Research Applications

Application in Lipophilicity Modulation

4-Azaspiro compounds, such as azaspiro[3.3]heptanes, have been analyzed for their role in modifying lipophilicity in medicinal chemistry. Interestingly, the introduction of a spirocyclic center in these compounds can decrease the lipophilicity (measured as logD 7.4) compared to more conventional heterocycles like morpholines, piperidines, and piperazines. This alteration in lipophilicity can be attributed to changes in basicity brought about by the addition of a spirocyclic center, although the specific impact varies with different structural modifications. Despite these properties, azaspiro[3.3]heptanes may not always serve as suitable bioisosteres for morpholines, piperidines, and piperazines due to significant changes in molecular geometry when not used as terminal groups (Degorce, Bodnarchuk, & Scott, 2019).

Role in Antibacterial and Antitumor Activities

4-Azaspiro compounds have been explored for their antibacterial and antitumor potentials. Specifically, certain derivatives have demonstrated potent antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as atypical strains. They have also shown promise in vivo for treating murine pneumonia models caused by multidrug-resistant pathogens (Odagiri et al., 2013). Furthermore, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have exhibited significant anticancer activity against various human cancer cell lines, indicating potential as therapeutic agents (Yang et al., 2019).

Contributions to Drug Design

In the realm of drug design, 4-Azaspiro compounds contribute significantly. They have been integrated into the structural design of selective inhibitors, such as dopamine D3 receptor (D3R) antagonists. These compounds have been characterized for their selectivity, pharmacokinetic properties, and potential for development based on favorable profiles in toxicological and other preliminary studies (Micheli et al., 2016). Additionally, the diversity-oriented synthesis of azaspirocycles provides a platform for the rapid generation of functionally diverse molecules, further enriching the drug discovery process by offering a range of novel and relevant scaffolds (Wipf, Stephenson, & Walczak, 2004).

properties

IUPAC Name

4-azaspiro[2.4]heptane-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-3-5(9)7-6(4)1-2-6/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNPJWLDVNQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azaspiro[2.4]heptane-5,7-dione

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